molecular formula C13H14N4O3S2 B2555470 N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 906157-59-3

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Cat. No. B2555470
CAS RN: 906157-59-3
M. Wt: 338.4
InChI Key: BHOGQLFTODBFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with various anilines . The synthesized compounds are then characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve condensation reactions . For example, the reaction of isothiocyanates with ortho-substituted anilines bearing N,N-, N,O-, and N,S-bis-nucleophiles, followed by an intramolecular, potassium periodate mediated oxidative cyclodesulfurization of the in situ generated monothioureas provides substituted 2-aminobenzazole derivatives .


Physical And Chemical Properties Analysis

Most amides, which are similar compounds, are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the attention of medicinal chemists due to their potential as biologically active compounds. The compound may serve as a scaffold for designing novel drugs. Some specific applications include:

Chiral Building Blocks

The compound’s chiral moiety, (S)-α-Methyl-1,3-benzodioxole-5-ethanol, is essential for synthesizing specific drugs. For instance, it serves as a building block in the synthesis of talampanel , a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor used in epilepsy treatment .

Synthetic Strategies

Various synthetic methods, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions, allow access to thiophene derivatives. These reactions enable the creation of diverse molecular architectures based on the thiophene core .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with DNA . For example, the screened hybrids displayed higher DNA binding abilities in DNA-interaction studies .

Safety and Hazards

The safety and hazards of similar compounds depend on the specific compound. For example, some compounds are harmful if swallowed and are suspected of causing genetic defects .

Future Directions

Thiophene-based analogs, which are similar to the compound you mentioned, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c1-7-3-4-9(5-8(7)2)11(19)14-12-15-16-13(22-12)21-6-10(18)17-20/h3-5,20H,6H2,1-2H3,(H,17,18)(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOGQLFTODBFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.